molecular formula C₂₇H₃₈D₆O₃ B1157775 3-epi-24R 25-Dihydroxy Vitamin D3-d6

3-epi-24R 25-Dihydroxy Vitamin D3-d6

Cat. No.: B1157775
M. Wt: 422.67
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Description

Contextualization within the Broader Vitamin D Metabolome and Stereoisomerism

The vitamin D metabolome is a complex network of steroid compounds, known as secosteroids, that are vital for calcium and phosphate (B84403) homeostasis, bone health, and a range of other physiological processes. acs.orgwho.int The metabolic journey begins with Vitamin D3 (cholecalciferol), which is synthesized in the skin upon exposure to sunlight or obtained from dietary sources. This precursor is biologically inert and must undergo two primary hydroxylation steps to become active. nih.gov

25-hydroxylation: In the liver, the enzyme CYP27A1 hydroxylates Vitamin D3 to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D and the primary indicator of a person's vitamin D status. nih.govnih.gov

1α-hydroxylation: In the kidneys, the enzyme CYP27B1 converts 25(OH)D3 into 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol), the biologically active hormone. nih.gov This active form binds to the Vitamin D Receptor (VDR) to modulate gene expression. nih.govplos.org

A parallel pathway involves the enzyme CYP24A1, which hydroxylates vitamin D metabolites at the 24th position. nih.govresearchgate.net This action converts 25(OH)D3 to 24R,25-dihydroxyvitamin D3 (24,25(OH)2D3) and 1,25(OH)2D3 to 1,24,25-trihydroxyvitamin D3. The 24-hydroxylation pathway is traditionally viewed as a catabolic route that deactivates vitamin D metabolites, thereby tightly regulating the levels of the active hormone calcitriol. researchgate.netwikipedia.org

A further layer of complexity is added by stereoisomerism, specifically C-3 epimerization. Epimers are isomers that differ in the spatial arrangement at a single carbon atom. nih.govmdpi.com The C-3 epimer of 25(OH)D3, known as 3-epi-25(OH)D3, has the hydroxyl group at the C-3 position in an alpha (α) orientation instead of the typical beta (β) orientation. mdpi.com This epimerization can occur for all major vitamin D metabolites. mdpi.com These C-3 epimers are not merely laboratory curiosities; they are found in significant concentrations in human circulation, particularly in infants and pregnant women, and can constitute up to 60% of the total 25-hydroxyvitamin D concentration in infants. oup.comendocrine-abstracts.org The compound , 3-epi-24R,25-Dihydroxy Vitamin D3-d6, is the deuterated form of one such stereoisomer within the 24-hydroxylation pathway.

Table 1: Key Vitamin D3 Metabolites and Associated Enzymes
MetaboliteCommon Name / AbbreviationPrimary EnzymePrimary Role
25-hydroxyvitamin D325(OH)D3 / CalcifediolCYP27A1 (Liver)Major circulating form, indicator of vitamin D status. nih.gov
1α,25-dihydroxyvitamin D31,25(OH)2D3 / CalcitriolCYP27B1 (Kidney)Biologically active hormone, regulates calcium/phosphate. nih.gov
24R,25-dihydroxyvitamin D324,25(OH)2D3CYP24A1 (Kidney, other tissues)Catabolic product, part of the inactivation pathway. researchgate.netwikipedia.org
3-epi-25-hydroxyvitamin D33-epi-25(OH)D3Unknown epimeraseC-3 stereoisomer of 25(OH)D3, biologically relevant. nih.govoup.com

Significance of Deuterated Vitamin D Metabolites in Research Methodologies

The accurate quantification of individual vitamin D metabolites in biological samples like blood serum is a significant analytical challenge due to their structural similarity and low concentrations. who.intendocrine-abstracts.org This is where deuterated compounds, such as 3-epi-24R,25-Dihydroxy Vitamin D3-d6, become indispensable.

Deuterium (B1214612) (²H) is a stable, heavy isotope of hydrogen. Replacing hydrogen atoms with deuterium in a molecule creates an isotopically labeled compound that is chemically almost identical to its unlabeled counterpart but has a higher mass. nih.gov This property is the cornerstone of its use in isotope dilution mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for vitamin D analysis. nih.govendocrine-abstracts.orgnih.gov

In an LC-MS/MS analysis, a known quantity of the deuterated compound (e.g., 3-epi-24R,25-Dihydroxy Vitamin D3-d6) is added to a biological sample as an internal standard before any processing steps. nih.govproquest.com Because the deuterated standard has the same chemical properties as the natural, non-deuterated analyte, it experiences the same losses during sample extraction, purification, and derivatization. dtu.dk It also behaves identically during the chromatographic separation and is affected similarly by matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source. proquest.comdtu.dk

However, the mass spectrometer can easily distinguish between the analyte and the deuterated internal standard due to their mass difference. researchgate.net By measuring the ratio of the signal from the natural analyte to the signal from the known amount of the internal standard, researchers can calculate the precise concentration of the analyte in the original sample with very high accuracy and precision. proquest.commdpi.com The use of stable isotope-labeled internal standards is essential to correct for experimental variability and ensure reliable results, a critical requirement for both clinical diagnostics and research. nih.govnih.gov

Overview of Research Interest in 3-Epimers and 24-Hydroxylated Vitamin D Metabolites

Research focus has expanded beyond the primary active hormone (1,25(OH)2D3) to include metabolites previously considered minor or inactive, such as 3-epimers and 24-hydroxylated forms.

Research Interest in 3-Epimers: The discovery of C-3 epimers in significant physiological concentrations prompted intense research for several reasons:

Analytical Interference: Many routine immunoassays for vitamin D cannot distinguish between 25(OH)D3 and its C-3 epimer. nih.govendocrine-abstracts.org This can lead to an overestimation of total vitamin D levels, potentially masking a deficiency, especially in infants where epimer concentrations are highest. oup.comnih.gov This has driven the development of advanced LC-MS/MS methods capable of chromatographically separating the isomers. owlstonemedical.com

Distinct Biological Activity: C-3 epimers exhibit different biological activities compared to their non-epimeric forms. nih.gov For example, 3-epi-1,25(OH)2D3 binds to the VDR with lower affinity than 1,25(OH)2D3. nih.gov However, it is still capable of suppressing parathyroid hormone (PTH) secretion with nearly equal potency but has significantly weaker effects on calcium levels (calcemic effects). nih.govoup.com This suggests a potentially different therapeutic profile and has led to investigations into its unique, tissue-specific actions. plos.org

Research Interest in 24-Hydroxylated Metabolites: The 24-hydroxylation pathway, mediated by the enzyme CYP24A1, is crucial for preventing vitamin D toxicity by degrading active vitamin D forms. researchgate.net Research into these metabolites is important for:

Understanding Vitamin D Catabolism: Studying metabolites like 24,25(OH)2D3 provides insight into the regulation of vitamin D homeostasis. nih.gov Dysregulation of the CYP24A1 enzyme is linked to various diseases. researchgate.net

Diagnostic Ratios: The ratio of 25(OH)D3 to 24,25(OH)2D3 in circulation is emerging as a valuable functional biomarker of vitamin D status. optimaldx.com An elevated ratio can indicate reduced CYP24A1 enzyme activity and may be used to help diagnose conditions like idiopathic infantile hypercalcemia, which can be caused by mutations in the CYP24A1 gene. nih.govoptimaldx.com

Potential Biological Roles: While long considered an inactive degradation product, some studies suggest that 24,25(OH)2D3 may have biological functions of its own, although this remains an area of active investigation. wikipedia.org

The compound 3-epi-24R,25-Dihydroxy Vitamin D3-d6 exists at the confluence of these research areas, providing a critical tool to accurately measure and study the formation, concentration, and potential function of the 3-epimer of a key catabolic product of vitamin D.

Table 2: Comparative Properties of Vitamin D3 Epimers vs. Non-Epimers
PropertyNon-Epimeric Form (e.g., 1,25(OH)2D3)C-3 Epimeric Form (e.g., 3-epi-1,25(OH)2D3)
VDR Binding AffinityHighLower (2-3% of non-epimer). nih.gov
PTH SuppressionPotent suppressor. mdpi.comNearly as potent as non-epimer. oup.com
Calcemic EffectsStrongSignificantly reduced. nih.govoup.com
Analytical DetectionDetected by all methods.Requires specific LC-MS/MS to differentiate from non-epimer. endocrine-abstracts.org

Properties

Molecular Formula

C₂₇H₃₈D₆O₃

Molecular Weight

422.67

Synonyms

(3α,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol-d6

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling Strategies for 3 Epi 24r 25 Dihydroxy Vitamin D3 D6

Methodologies for Stereoselective Synthesis of Vitamin D3 Metabolites

The stereoselective synthesis of vitamin D3 metabolites is a challenging task due to the molecule's intricate stereochemistry. Convergent synthesis strategies are often employed, where the A-ring and the CD-ring/side-chain fragments are synthesized separately and then coupled together. iiarjournals.orgnih.govnih.gov This approach allows for greater flexibility and control over the stereochemistry of each component.

One common strategy for constructing the vitamin D triene system involves a Wittig-Horner reaction to connect the A-ring and CD-ring fragments. endotherm-lsm.com Another powerful method is the palladium(0)-catalyzed Suzuki or Sonogashira coupling reactions, which have been widely applied in recent years for their efficiency and stereoselectivity. endotherm-lsm.comacs.org

For the synthesis of the 24R,25-dihydroxy side chain, stereocontrol is crucial. Sharpless asymmetric dihydroxylation is a key reaction used to introduce the vicinal diol with the desired (R)-configuration at C24. nih.govmdpi.comsemanticscholar.org The starting materials for the side-chain synthesis are often derived from the chiral pool, such as D-glucose or other readily available chiral molecules, to ensure the correct stereochemistry. endotherm-lsm.com The synthesis of the CD-ring fragment can be achieved through various methods, including intramolecular Diels-Alder reactions. st-andrews.ac.uk

The 3-epimer configuration, where the hydroxyl group at C-3 is in the α-position, can be established during the synthesis of the A-ring synthon or through epimerization of the 3β-hydroxyl group in a later step.

Synthetic Strategy Key Reactions Advantages Reference Fragment
Convergent SynthesisWittig-Horner, Suzuki Coupling, Sonogashira CouplingHigh flexibility, stereocontrolA-ring and CD-ring/side-chain
Side-Chain ConstructionSharpless Asymmetric DihydroxylationHigh stereoselectivity for diol formationCD-ring/side-chain
CD-Ring FormationIntramolecular Diels-AlderEfficient construction of the bicyclic systemCD-ring

Incorporation of Deuterium (B1214612) Labels for Stable Isotope Tracing (d6 specifically at C26, C27, C6, C19 or A-ring)

Stable isotope labeling is essential for creating internal standards for mass spectrometry-based quantification. wikipedia.org For 3-epi-24R,25-dihydroxy vitamin D3-d6, the deuterium atoms can be incorporated at various positions. The d6 designation typically refers to the hexadeuteration at the C26 and C27 positions in the side chain.

The most common method for introducing deuterium at C26 and C27 involves the use of a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD3MgBr), in a reaction with an appropriate ester or ketone precursor of the side chain. nih.gov This reaction is typically performed late in the synthetic sequence of the CD-ring/side-chain fragment to avoid unnecessary loss of the expensive isotopic label.

Alternatively, deuterium labels can be introduced into the A-ring. For instance, labeling at C6 and C19 can be achieved by reacting SO2 adducts of vitamin D precursors with deuterium oxide (D2O). nih.gov A versatile synthesis of deuterium-labeled D3 metabolites utilizes A-ring synthons containing three deuterium atoms, which can then be coupled with the desired CD-ring/side-chain fragment. nih.govmdpi.comnih.gov This A-ring labeling strategy is advantageous for metabolism studies as the side chain is often subject to enzymatic degradation, which could lead to the loss of side-chain labels. nih.govendotherm-lsm.com

Labeling Position Labeling Reagent/Method Typical Precursor Number of Deuterium Atoms
C26, C27CD3MgBr (Grignard reagent)Ester or ketone on the side-chain6 (d6)
C6, C19D2OSO2 adduct of vitamin D precursor3 (d3)
A-ringH/D exchange on A-ring synthonAlcohol precursor of A-ring3 (d3)

Purification and Characterization of Synthetic 3-epi-24R,25-Dihydroxy Vitamin D3-d6 for Research Purity

Due to the complexity of the synthesis and the potential for side reactions and the formation of stereoisomers, rigorous purification and characterization are paramount to ensure the research-grade purity of 3-epi-24R,25-dihydroxy vitamin D3-d6. High-performance liquid chromatography (HPLC) is the primary technique used for the purification of vitamin D metabolites. mdpi.com Often, a combination of normal-phase and reversed-phase HPLC is necessary to separate the desired product from closely related impurities and diastereomers.

Once purified, the identity and purity of the compound are confirmed using a battery of analytical techniques:

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the deuterium labels. The mass shift compared to the unlabeled compound provides direct evidence of successful labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the stereochemistry. The absence of proton signals at the deuterated positions in the ¹H NMR spectrum is a key indicator of successful labeling.

Isotopic Purity Assessment: The isotopic enrichment is determined by mass spectrometry to ensure it meets the required standards (typically >98 atom % D).

Analytical Technique Purpose Key Information Obtained
High-Performance Liquid Chromatography (HPLC)PurificationSeparation of isomers and impurities
Mass Spectrometry (MS)Identification and Isotopic PurityMolecular weight, confirmation of deuterium incorporation, isotopic enrichment
Nuclear Magnetic Resonance (NMR)Structural Elucidation and StereochemistryChemical structure, confirmation of stereochemical configuration, location of deuterium labels

Production of Metabolite Standards for Analytical Applications

The primary application of 3-epi-24R,25-dihydroxy vitamin D3-d6 is as an internal standard for the accurate quantification of the endogenous metabolite 3-epi-24R,25-dihydroxy vitamin D3 in biological samples using LC-MS/MS. nih.govmdpi.com The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the accuracy and precision of the analytical method.

The production of these metabolite standards requires a robust and well-documented synthetic process to ensure batch-to-batch consistency. The final product must be of high chemical and isotopic purity to avoid interference with the measurement of the target analyte. These standards are essential for clinical and research laboratories involved in the study of vitamin D metabolism and the diagnosis of vitamin D-related disorders. nih.govendotherm-lsm.com The availability of high-purity labeled standards is a key factor in the development and validation of reliable analytical methods for these important biological molecules. endotherm-lsm.com

Metabolic Pathways and Enzymatic Biotransformation of 3 Epi 24r 25 Dihydroxy Vitamin D3 D6

Formation Pathways of 3-epi-24R,25-Dihydroxyvitamin D3 from Precursors in Model Systems

The biosynthesis of 3-epi-24R,25-dihydroxyvitamin D3 has been shown to occur via distinct metabolic routes in various research models. These pathways involve either direct epimerization of its immediate precursor or a series of epimerization and hydroxylation steps from an earlier vitamin D metabolite.

A direct metabolic pathway for the formation of 3-epi-24R,25-dihydroxyvitamin D3 involves the epimerization of the 3-hydroxy group of (24R)-24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃). nih.gov Research conducted in rat models has demonstrated this conversion. Following the administration of 24,25(OH)₂D₃ to rats, a novel metabolite was isolated from bile and identified as 3-epi-24,25(OH)₂D₃. nih.govscispace.com This discovery established the C-3 epimerization of 24,25(OH)₂D₃ as a valid in vivo metabolic pathway. nih.gov This epimerization represents a significant transformation, as it alters the stereochemistry of the A-ring, which can influence biological activity. nih.govresearchgate.net

An alternative biosynthetic route to 3-epi-24R,25-dihydroxyvitamin D3 has been identified in various cell culture systems. This pathway begins with an earlier vitamin D metabolite, 25-hydroxyvitamin D3 (25(OH)D₃). nih.govresearchgate.net In this route, 25(OH)D₃ first undergoes C-3 epimerization to form 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D₃). nih.govresearchgate.net Subsequently, this epimeric intermediate is hydroxylated at the C-24 position to yield 3-epi-24R,25-dihydroxyvitamin D3.

Studies using cultured cells, including osteosarcoma and colon adenocarcinoma lines, have shown that when incubated with 25(OH)D₃, they produce 3-epi-25(OH)D₃ as a major metabolite. nih.govresearchgate.net These cells were then shown to further metabolize 3-epi-25(OH)D₃ into 3-epi-24,25(OH)₂D₃. nih.govresearchgate.net

| Table 1: Formation Pathways of 3-epi-24R,25-Dihydroxyvitamin D3 | | :--- | :--- | | Pathway | Description | | Direct Epimerization | The precursor (24R)-24,25-dihydroxyvitamin D3 undergoes epimerization at the C-3 position to directly form 3-epi-24R,25-dihydroxyvitamin D3. This has been observed in in vivo rat models. nih.gov | | Epimerization followed by Hydroxylation | The precursor 25-hydroxyvitamin D3 is first epimerized to 3-epi-25-hydroxyvitamin D3. This intermediate is then hydroxylated at the C-24 position to form 3-epi-24R,25-dihydroxyvitamin D3. This pathway is observed in cell culture models. nih.govresearchgate.net |

Enzymatic Machinery Involved in the Metabolism of 3-epi-24R 25-Dihydroxy Vitamin D3-d6

The biosynthesis and subsequent metabolism of vitamin D3 epimers are controlled by specific enzymes, primarily from the cytochrome P450 superfamily, although the enzymes for the epimerization step itself remain elusive.

The hydroxylation steps in the C-3 epimer pathway are catalyzed by well-characterized cytochrome P450 enzymes.

CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase): This enzyme is critically involved in vitamin D catabolism. uniprot.orgnih.gov Research using recombinant E. coli cell systems has demonstrated that CYP24A1 catalyzes the C-24 hydroxylation of 3-epi-25(OH)D₃ to form 3-epi-24,25(OH)₂D₃. nih.govresearchgate.net CYP24A1 is known to perform sequential oxidation steps to inactivate vitamin D metabolites. uniprot.org

CYP27B1 (25-hydroxyvitamin D-1 alpha hydroxylase): This enzyme is responsible for the crucial 1α-hydroxylation that activates vitamin D. uniprot.orguniprot.orgwikipedia.org While not directly forming 3-epi-24R,25-dihydroxyvitamin D3, CYP27B1 acts on its precursor, 3-epi-25(OH)D₃, converting it to 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1α,25(OH)₂D₃). nih.govresearchgate.net This demonstrates that C-3 epimers are substrates for the key enzymes in the vitamin D metabolic cascade.

| Table 2: Key Cytochrome P450 Enzymes in the Metabolism of 3-epi-Vitamin D3 Precursors | | :--- | :--- | :--- | | Enzyme | Precursor Substrate | Product | | CYP24A1 | 3-epi-25-hydroxyvitamin D3 | 3-epi-24,25-dihydroxyvitamin D3 nih.govresearchgate.net | | CYP27B1 | 3-epi-25-hydroxyvitamin D3 | 3-epi-1α,25-dihydroxyvitamin D3 nih.govresearchgate.net |

The specific enzyme or enzymatic system responsible for the C-3 epimerization of vitamin D metabolites, including the conversion of 24,25(OH)₂D₃ to its 3-epi form, has not yet been definitively identified. researchgate.net In vitro experiments have not been able to pinpoint the enzyme responsible for C-3 epimerization from a panel of known enzymes in the vitamin D pathway, including CYP24A1, CYP27B1, and CYP27A1. oup.com While microsomal enzyme systems appear to be involved, the specific enzymes are distinct from the major cytochrome P450 hydroxylases of vitamin D metabolism. oup.com

Further Metabolic Fate and Downstream Products of this compound in Research Models

Once formed, 3-epi-24R,25-dihydroxyvitamin D3 can undergo further metabolic processing. In vivo studies in rats have shown that after its formation from 24,25(OH)₂D₃, 3-epi-24,25(OH)₂D₃ is conjugated to form a monoglucuronide, which is then found in the bile. nih.gov This glucuronidation represents a pathway for excretion.

Furthermore, studies on related C-3 epimers suggest potential for additional hydroxylation. For example, cultured cells can metabolize 3-epi-1α,25(OH)₂D₃ to 3-epi-1α,24,25-trihydroxyvitamin D3 (3-epi-1α,24,25(OH)₃D₃). nih.govresearchgate.net This indicates that the enzymatic machinery, likely CYP27B1, can act on C-24 hydroxylated epimers, suggesting that 3-epi-24R,25-dihydroxyvitamin D3 could be a substrate for 1α-hydroxylation to form 3-epi-1α,24,25(OH)₃D₃, though this specific conversion requires further direct confirmation.

| Table 3: Observed and Potential Downstream Products of 3-epi-24R,25-Dihydroxyvitamin D3 | | :--- | :--- | :--- | | Metabolite | Metabolic Process | Model System | | 3-epi-24,25(OH)₂D₃ monoglucuronide | Glucuronidation | In vivo (Rat) nih.gov | | 3-epi-1α,24,25-trihydroxyvitamin D3 | 1α-hydroxylation (inferred) | Cell Culture (inferred from metabolism of related epimers) nih.govresearchgate.net |

Cell and Tissue Specificity of 3-Epimerization in In Vitro Systems

The biotransformation of vitamin D3 metabolites through C-3 epimerization is not a ubiquitous process but rather exhibits marked specificity depending on the cell and tissue type. In vitro studies using various cultured cell lines have been instrumental in elucidating which tissues possess the enzymatic machinery for this conversion. The process involves the inversion of the hydroxyl group at the C-3 position of the A-ring from the alpha (α) to the beta (β) orientation, a reaction catalyzed by an yet-to-be-fully-identified enzyme system. nih.govresearchgate.netnih.gov

Research has demonstrated that the C-3 epimerization pathway is active in a diverse range of cell types, including those derived from bone, colon, kidney, liver, and skin. nih.govnih.gov However, the rate and extent of this conversion vary significantly among these different cell lines, indicating a tissue-specific regulation of the epimerase activity. nih.gov For instance, when vitamin D metabolites such as 1α,25-dihydroxyvitamin D3 [1α,25(OH)2D3], 25-hydroxyvitamin D3 [25(OH)D3], and 24,25-dihydroxyvitamin D3 [24,25(OH)2D3] were incubated with various cell lines, the formation of their respective C-3 epimers was observed, although the amounts produced differed. nih.gov

In vitro models have been critical in identifying specific cell lines capable of this metabolic conversion. Significant C-3 epimerase activity has been identified in osteosarcoma cells (both rat and human), colon adenocarcinoma cells, hepatoblastoma cells, and pulmonary cells. nih.govresearchgate.netplos.org The enzyme responsible for C-3 epimerization is believed to be located in the endoplasmic reticulum. nih.gov Notably, this enzymatic activity is distinct from the well-characterized cytochrome P450 enzymes involved in vitamin D hydroxylation (CYP27B1, CYP24A1, CYP27A1). nih.govresearchgate.netoup.com

The following tables summarize key research findings from in vitro studies, detailing the cell lines in which C-3 epimerization has been observed and the specific metabolites studied.

Table 1: Observed C-3 Epimerization in Various In Vitro Cell Culture Systems

This table provides a summary of different cell lines that have been shown to metabolize vitamin D3 compounds to their C-3 epimers.

Cell LineOriginSpeciesObserved Epimerization ActivityReference
UMR-106 OsteosarcomaRatMetabolizes 1α,25(OH)2D3, 25(OH)D3, and 24,25(OH)2D3 to their C-3 epimers. nih.gov Both C-24 oxidation and C-3 epimerization pathways are expressed. capes.gov.br nih.govcapes.gov.br
ROS 17/2.8 OsteosarcomaRatMetabolizes 1α,25(OH)2D3 to 1α,25(OH)2-3-epi-D3. Does not express the C-24 oxidation pathway. plos.orgcapes.gov.br plos.orgcapes.gov.br
MG-63 OsteosarcomaHumanMetabolizes 1α,25(OH)2D3, 25(OH)D3, and 24,25(OH)2D3 to their C-3 epimers. nih.gov nih.gov
Caco-2 Colon AdenocarcinomaHumanMetabolizes 1α,25(OH)2D3, 25(OH)D3, and 24,25(OH)2D3 to their C-3 epimers. nih.govplos.org nih.govplos.org
HepG2 HepatoblastomaHumanMetabolizes 1α,25(OH)2D3, 25(OH)D3, and 24,25(OH)2D3 to their C-3 epimers. nih.gov nih.gov
LLC-PK1 KidneyPorcineMetabolizes vitamin D3 metabolites to C-3 epimers, but preferentially produces 24,25(OH)2D3 over 3-epi-25(OH)D3. nih.govresearchgate.net nih.govresearchgate.net
NCI-H441 PulmonaryHumanAccumulation of 1α,25(OH)2-3-epi-D3 observed. plos.org plos.org
Primary Keratinocytes SkinHuman NeonatalProduction of 1α,25(OH)2-3-epi-D3 identified. plos.org plos.org
Parathyroid Cells Parathyroid GlandBovineQuantification of 1α,25(OH)2-3-epi-D3 demonstrated. plos.org plos.org

Table 2: Substrate Specificity for C-3 Epimerization in UMR-106 Cell Microsomes

This table presents kinetic parameters for the C-3 epimerization of different vitamin D3 metabolites, indicating the enzyme's substrate preference.

SubstrateVmax (fmol/min/mg protein)Km (nM)Specificity (Vmax/Km)Reference
25(OH)D3 1851181.57 nih.govresearchgate.net
1α,25(OH)2D3 1142270.50 nih.govresearchgate.net
24,25(OH)2D3 611610.38 nih.govresearchgate.net

The data clearly indicate that C-3 epimerization is a significant metabolic pathway in specific tissues. For example, studies with rat osteosarcoma UMR-106 cells show that 25(OH)D3 is the preferred substrate for C-3 epimerization compared to 1α,25(OH)2D3 and 24,25(OH)2D3, exhibiting the highest maximum velocity (Vmax) and specificity (Vmax/Km). nih.govresearchgate.net In contrast, porcine kidney LLC-PK1 cells show a preference for the C-24 hydroxylation pathway over C-3 epimerization when incubated with 25(OH)D3. researchgate.net This demonstrates that even within tissues known to express vitamin D metabolic enzymes, the activity and preference for the epimerization pathway can be highly variable. nih.govresearchgate.net The existence of 3-epi-25(OH)D3, which can be further hydroxylated to form compounds like 3-epi-1α,25(OH)2D3 and 3-epi-24(R),25(OH)2D3, underscores that C-3 epimerization is a common pathway for major vitamin D3 metabolites in select cells. researchgate.netresearchgate.net

Investigation of Cellular and Molecular Biological Activities of 3 Epi 24r 25 Dihydroxy Vitamin D3 D6 in Research Models

Interactions with Nuclear Receptors and Coactivators in Recombinant Systems

The biological actions of most vitamin D metabolites are initiated by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates gene expression. mdpi.com The efficiency of this binding is a primary determinant of a metabolite's potency.

The C-3 epimerization of vitamin D metabolites is known to significantly reduce their binding affinity for the VDR. nih.gov While direct binding studies specifically quantifying the affinity of 3-epi-24R,25(OH)₂D₃ are not extensively detailed in published literature, the principle is well-established from related compounds. For instance, the epimeric form of the hormonally active calcitriol, 3-epi-1α,25(OH)₂D₃, exhibits a binding affinity for the VDR that is 35 to 120 times lower than that of 1α,25(OH)₂D₃. nih.gov Similarly, studies on the precursor 3-epi-25(OH)D₃ and its subsequent metabolites suggest that epimeric forms bind to the VDR with only 2-3% of the affinity of their non-epimeric counterparts. nih.gov Therefore, it is concluded that 3-epi-24R,25(OH)₂D₃ has a markedly lower binding affinity for the VDR compared to both 24R,25(OH)₂D₃ and especially the high-affinity ligand 1α,25(OH)₂D₃. This reduced affinity is a key factor limiting its genomic activity. nih.gov

The ability of a vitamin D compound to activate gene transcription is a direct consequence of its VDR binding and the subsequent recruitment of coactivator proteins to initiate gene expression. researchgate.net Despite its low VDR affinity, the more-studied metabolite 3-epi-1α,25(OH)₂D₃ has been shown to be capable of stimulating the transcription of VDR target genes. nih.govpsu.edu In some cell-based reporter assays, it can elicit a transcriptional response, although often less efficiently than 1α,25(OH)₂D₃. researchgate.net For example, in MC3T3-E1 osteoblast-like cells, 3-epi-1α,25(OH)₂D₃ was able to stimulate the promoter of the CYP24A1 gene, a well-known vitamin D target gene, and this action was confirmed to be VDR-dependent. nih.gov Given that 3-epi-24R,25(OH)₂D₃ has even lower intrinsic activity and VDR affinity than 3-epi-1α,25(OH)₂D₃, its capacity for ligand-induced transcriptional activation is considered to be very weak to negligible.

Modulation of Gene Expression Profiles in In Vitro Model Systems

The VDR, when activated by a ligand, can modulate the expression of hundreds to thousands of genes depending on the cell type. nih.govnih.gov The primary hormonal ligand, 1α,25(OH)₂D₃, robustly regulates genes involved in calcium homeostasis, cell differentiation, and immune function. nih.gov Even the precursor, 25(OH)D₃, can directly modulate the transcriptome at supra-physiological concentrations. nih.gov

Specific studies detailing the global gene expression profile modulated by 3-epi-24R,25(OH)₂D₃ are not available. However, based on its very low VDR affinity and weak transcriptional activity, its impact on gene expression is presumed to be minimal. Any effect would likely be on canonical VDR target genes, such as CYP24A1 (which codes for the enzyme that catabolizes vitamin D metabolites), but would require very high concentrations to elicit a response far weaker than that produced by 1α,25(OH)₂D₃.

Influence on Cellular Differentiation and Proliferation in Cell Culture Studies (e.g., HL-60 cells, chondrocytes)

One of the hallmark non-calcemic actions of vitamin D is its ability to inhibit proliferation and induce differentiation in various cell types. The human promyelocytic leukemia cell line, HL-60, is a classic in vitro model used to study this effect. Treatment with 1α,25(OH)₂D₃ causes HL-60 cells to stop proliferating and differentiate into mature monocytes/macrophages. escholarship.orgkorea.ac.kr

Research on related epimers shows they are less potent in this assay. For instance, 3-epi-1α,25(OH)₂D₃ demonstrates lower activity in inducing HL-60 differentiation compared to its non-epimeric form. researchgate.net Given that 3-epi-24R,25(OH)₂D₃ is a significantly weaker VDR agonist than 3-epi-1α,25(OH)₂D₃, it is expected to have little to no influence on the differentiation or proliferation of HL-60 cells or other cell lines like chondrocytes at physiologically relevant concentrations.

Comparative Analysis of Biological Potency with Other Vitamin D Metabolites in Research Models

The biological potency of 3-epi-24R,25(OH)₂D₃ is best understood when compared to other key vitamin D metabolites. It is generally considered a metabolite with very low biological activity, representing a step in a catabolic or inactivation pathway. researchgate.net Its C-3 epimerization drastically reduces its ability to activate the VDR-mediated genomic signaling cascade. nih.gov While some C-3 epimers, like 3-epi-1α,25(OH)₂D₃, retain some specific biological activities, such as suppressing parathyroid hormone, 3-epi-24R,25(OH)₂D₃ is not known to possess significant functional roles. mdpi.comnih.gov

The following table provides a qualitative comparison of the biological potency of 3-epi-24R,25(OH)₂D₃ against its parent compound and the hormonally active form of vitamin D.

Biological Activity3-epi-24R,25(OH)₂D₃24R,25(OH)₂D₃1α,25(OH)₂D₃ (Calcitriol)3-epi-1α,25(OH)₂D₃
VDR Binding AffinityVery LowLowVery HighLow
Transcriptional ActivationNegligibleVery LowHighModerate/Low
HL-60 Cell DifferentiationNegligibleVery LowHighLow

Advanced Analytical Methodologies for Research Quantification and Identification of 3 Epi 24r 25 Dihydroxy Vitamin D3 D6

Mass Spectrometry-Based Approaches: Principles and Applications

Mass spectrometry (MS) has become the reference method for the analysis of vitamin D and its metabolites due to its high sensitivity and specificity. researchgate.net When coupled with liquid chromatography (LC), it provides a powerful tool for separating and detecting specific compounds within complex biological matrices. These approaches are fundamental in distinguishing between closely related vitamin D structures, such as epimers and isobars, which have the same molecular weight and can produce identical mass-to-charge ratio parent and product ions, making their differentiation by MS alone impossible without prior chromatographic separation. nih.gov

High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the accurate profiling of vitamin D metabolites. nih.gov These protocols are designed to be specific, reliable, reproducible, and robust for the quantification of analytes like 25-hydroxyvitamin D2 (25OHD2) and 25-hydroxyvitamin D3 (25OHD3). nih.govresearchgate.net A key aspect of these methods is the chromatographic separation of the target analytes from interfering epimers, such as 3-epi-25OHD3, and isobars. nih.govnih.gov Failure to separate these compounds can lead to an overestimation of true vitamin D levels, potentially masking a deficiency. nih.gov

The process typically involves a sample preparation step, such as liquid-liquid extraction, to isolate the metabolites from the sample matrix. nih.gov The purified sample is then injected into the LC system. researchgate.net The analytical column, often a high-resolution C18 column, separates the different metabolites based on their physicochemical properties. nih.gov For complex separations involving stereoisomers, tandem column setups, sometimes including a chiral column, are employed. nih.govnih.gov

Following separation, the analytes are ionized, commonly using positive electrospray ionization (ESI), and introduced into the mass spectrometer. nih.gov Quantification is typically achieved using the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored, providing a high degree of selectivity and sensitivity. nih.govnih.gov Modern LC-MS/MS assays can achieve low limits of detection, for instance, detecting as little as 0.25 ng/mL of vitamin D analytes in serum. nih.govnih.govresearchgate.net

LC-MS/MS Methodological Details for Vitamin D Metabolite Analysis
ParameterDescriptionReference
TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
IonizationPositive Electrospray Ionization (ESI) nih.gov
Quantification ModeMultiple Reaction Monitoring (MRM) nih.govnih.gov
Sample PreparationLiquid-Liquid Extraction nih.gov
Key ChallengeChromatographic separation of epimers (e.g., 3-epi-25OHD3) and isobars from target analytes. nih.gov
Limit of DetectionAs low as 0.25 ng/mL in serum. nih.govnih.govresearchgate.net

While many modern LC-MS/MS methods for vitamin D analysis are designed to be robust without the need for derivatization, this chemical modification strategy can be employed to enhance sensitivity and selectivity in certain research applications. nih.govnih.govresearchgate.net Derivatization can improve the ionization efficiency of target analytes, leading to better signal intensity in the mass spectrometer.

One example of a derivatization agent used in vitamin D analysis is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). researchgate.net Pre-column derivatization with PTAD has been optimized to achieve the highest sensitivity and accuracy for all major vitamin D forms in challenging matrices like milk. researchgate.net This step is particularly useful when aiming to detect trace levels of metabolites or to overcome matrix effects that might otherwise suppress the analyte signal. However, it is important to note that the addition of a derivatization step adds complexity and time to the analytical workflow. nih.govresearchgate.net

Role of Deuterated Analogs as Internal Standards in Quantitative Assays

Deuterated analogs, such as 3-epi-24R,25-Dihydroxy Vitamin D3-d6, are indispensable tools in quantitative assays for vitamin D metabolites. nih.govbio-conferences.org They serve as internal standards (IS), which are added to samples at a known concentration before sample processing. researchgate.net The fundamental principle is that the deuterated standard behaves nearly identically to its non-deuterated (endogenous) counterpart throughout the extraction, chromatography, and ionization processes. dtu.dk By comparing the mass spectrometric response of the target analyte to that of the known amount of the internal standard, analysts can compensate for variations in sample recovery and instrumental response, thereby ensuring more accurate and precise quantification. researchgate.net

Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy in quantification. This technique relies on the use of stable isotope-labeled internal standards, like deuterated vitamin D analogs. researchgate.netresearchgate.netnih.gov Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects during analysis. researchgate.netdtu.dk This co-elution is critical for effectively correcting analytical variability. The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled standard is used to calculate the concentration of the analyte, minimizing errors that can arise during sample preparation and injection. dtu.dk

A significant challenge in LC-MS/MS analysis is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix. researchgate.netnih.gov This effect, most often ion suppression, can lead to an underestimation of the analyte concentration and compromise the accuracy and robustness of the assay. nih.govresearchgate.net

Deuterated internal standards are commonly used to monitor and compensate for these matrix effects. nih.govbio-conferences.org However, a potential complication is that deuterated compounds can sometimes exhibit slightly different chromatographic retention times than their non-deuterated analogs. dtu.dk For instance, deuterated vitamin D standards may be slightly less lipophilic and elute marginally earlier from the chromatographic column. dtu.dk If the ion suppression is not uniform across the entire peak elution window, this slight shift in retention time can mean that the analyte and the internal standard experience different degrees of ion suppression, leading to incomplete correction and potential inaccuracies in the final calculated concentration. dtu.dk Studies have shown that while deuterated standards are effective, carbon-13 (¹³C) labeled internal standards may offer an advantage by ensuring closer co-elution with the target analyte, thereby providing a more robust correction for matrix effects. nih.govdtu.dk

Chromatographic Separation Techniques for Stereoisomers and Isobaric Interferences

The accurate measurement of vitamin D metabolites is complicated by the presence of stereoisomers (epimers) and isobaric interferences, which share the same molecular mass as the target analytes. nih.gov For example, 3-epi-25OHD3 is a C-3 epimer of 25OHD3, and if not chromatographically separated, it can contribute to the total measured level of 25OHD3, leading to falsely elevated results. researchgate.netnih.gov

Effective chromatographic separation is therefore essential. nih.gov Advanced LC methods have been developed specifically to resolve these challenging separations. These methods often utilize tandem column systems, for example, coupling a high-resolution C18 column with a chiral column. nih.govnih.gov The use of a chiral stationary phase is particularly effective in separating epimers, which differ only in the spatial arrangement at a single carbon atom. nih.gov The selection of the stationary phase is critical; highly hydrophobic phases with a high carbon load have proven effective in separating structurally similar compounds like vitamin D2 and D3. chromatographyonline.com By achieving baseline separation of these isomers and isobars before they enter the mass spectrometer, the analytical method ensures that the signal detected for a specific MRM transition is exclusively from the target analyte, leading to highly accurate and reliable quantification. nih.gov

Techniques for Resolving Vitamin D Isomers and Interferences
ChallengeAnalytical SolutionKey ComponentReference
Epimers (e.g., 3-epi-25OHD3)Chromatographic SeparationChiral Columns, Tandem Column Setups nih.govnih.gov
Isobars (e.g., 7αC4)Chromatographic SeparationHigh-Resolution Columns (e.g., ZORBAX C18) nih.gov
Structural Isomers (D2 vs. D3)Chromatographic SeparationHighly Hydrophobic C18 Phases chromatographyonline.com
Matrix EffectsIsotope DilutionDeuterated or 13C-labeled Internal Standards nih.govdtu.dk

Baseline Resolution of 3-Epimers from Parent Metabolites

The primary challenge in quantifying C3-epimers of vitamin D metabolites is their structural similarity to the more abundant parent forms, which often leads to co-elution in chromatographic systems. nih.govnih.gov Achieving baseline or near-baseline resolution is essential for accurate quantification and to avoid overestimation of the parent metabolite. researchgate.netnacalai.com

Researchers have developed various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods to address this. Success often depends on the selection of the analytical column, mobile phase composition, and temperature.

Key Research Findings:

Column Chemistry: Reversed-phase columns, particularly C18 and Phenyl-Hexyl phases, are commonly used. nih.gov Some studies have shown that novel core-shell type columns with a Cholesterol functional group can achieve complete baseline separation of vitamin D metabolites and their epimers in a single run. nacalai.com The use of tandem columns, combining a high-resolution C18 with a chiral column, has also proven effective for resolving epimers and isobars. nih.govresearchgate.net

Derivatization: Chemical derivatization is a technique used to enhance the ionization efficiency and chromatographic separation of vitamin D metabolites. nih.gov Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a common approach that facilitates the separation of 3-epimers from their corresponding dihydroxyvitamin D parent metabolites. nih.govresearchgate.netnih.gov Another derivatizing agent, DMEQ-TAD, has also been used successfully. lcms.cz

Chromatographic Conditions: Achieving separation is often a matter of fine-tuning the mobile phase and other conditions. One study achieved near-baseline resolution of PTAD-derivatized 25-hydroxyvitamin D3 and its C3-epimer using a 250 mm C18 column with an isocratic flow. nih.gov Another method utilized a cooled column (15°C) to successfully resolve the epimers, highlighting the importance of temperature control. escholarship.org

Table 1: Examples of Chromatographic Conditions for Epimer Resolution
TechniqueColumnKey Mobile Phase ComponentsDerivatizationKey FindingReference
LC-MS/MSLuna C18 (4.6 mm × 250 mm, 3 µm)Isocratic flow of 29% Acetonitrile/0.1% Formic AcidPTADNear-baseline resolution of PTAD-derived C3-epimer and 25OHD₃. nih.gov
UPLC-MS/MSACQUITY C18 CSH (1.7 μm 2.1 mm x 150mm)Gradient elutionPTADColumn cooling to 15°C was required to achieve chromatographic resolution of epimers. escholarship.org
LC-MS/MSTandem columns: ZORBAX C18 coupled to an ULTRON chiralNot specifiedNoneAllowed chromatographic separation of 25OHD₃ from its epimer and isobars without derivatization. nih.govresearchgate.net
HPLC-UVCosmocore Cholester (2.1x150mm, 2.6 µm core-shell)Isocratic 100% methanolNoneBaseline separation of vitamin D₂, D₃, and their 25-OH metabolites and C-3 epimers. nacalai.com

Chiral Chromatography for Stereochemical Purity Assessment

Stereochemical purity is paramount when synthesizing or isolating specific vitamin D isomers for research. Chiral chromatography is a specialized liquid chromatography technique that uses a chiral stationary phase (CSP) to separate stereoisomers. nih.govntu.edu.sg This method is indispensable for assessing the purity of compounds like 3-epi-24R,25-dihydroxyvitamin D3-d6.

The principle behind chiral chromatography is the formation of transient, diastereomeric complexes between the chiral analyte and the CSP. The differing stability of these complexes leads to different retention times, allowing for the separation of enantiomers or diastereomers.

Applications in Vitamin D Research:

Purity Determination: Chiral HPLC has been used to determine the diastereomeric purity of newly synthesized analogs of 1,25-dihydroxycholecalciferol. nih.gov

Enhanced Separation: In some LC-MS/MS methods, a chiral column is used in series with a standard C18 column to ensure the complete separation of co-eluting epimers and isobars from the target analyte. nih.govresearchgate.net This approach provides an orthogonal separation mechanism, enhancing the reliability of the quantification.

The ability to confirm the stereochemical configuration and purity is essential for studies investigating the specific biological roles of different vitamin D isomers.

Sample Preparation Techniques for Complex Biological Research Samples (e.g., cell lysates, animal tissues, serum from research subjects)

The analysis of 3-epi-24R,25-dihydroxyvitamin D3-d6 in biological matrices is challenging due to its low concentration and the presence of interfering substances like proteins and lipids. researchgate.netnih.gov Therefore, a robust sample preparation protocol is required to extract the analyte, remove interferences, and concentrate the sample before analysis. nih.govnih.gov

Commonly used techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net

Protein Precipitation (PPT): This is often the first step in sample preparation for serum or plasma. It involves adding a substance, such as a strong acid or an organic solvent like acetonitrile, to denature and precipitate the abundant proteins. lcms.czsigmaaldrich.com Zinc sulfate (B86663) is also frequently used in conjunction with an organic solvent to improve precipitation. researchgate.netlcms.cz

Liquid-Liquid Extraction (LLE): Following PPT, LLE is used to separate the lipophilic vitamin D metabolites from the remaining aqueous phase. Common extraction solvents include hexane, methyl tert-butyl ether (MTBE), and various combinations. nih.govlcms.cz LLE is effective but can be labor-intensive.

Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner alternative to LLE. nih.gov Samples are passed through a cartridge containing a solid adsorbent (e.g., C18 silica), which retains the analyte. nih.gov Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an organic solvent. This technique is suitable for various matrices, including serum and tissue homogenates. nih.govnih.gov

Table 2: Sample Preparation Methods for Vitamin D Metabolites in Various Matrices
Biological MatrixPreparation StepsReference
Human SerumProtein precipitation (zinc sulfate, methanol), followed by LLE (hexane, MTBE), and derivatization with DMEQ-TAD. lcms.cz
Human MilkLLE followed by derivatization with PTAD. nih.gov
Animal Tissue (Adipose)Homogenization, saponification (to release esterified vitamin D), LLE (hexane), and SPE for final purification. nih.govresearchgate.net
Animal Tissue (Brain)Homogenization in a buffer, followed by LLE. nih.gov
Human SerumProtein precipitation followed by phospholipid depletion using a specialized SPE plate (HybridSPE®-PLus). sigmaaldrich.com

Method Validation and Quality Control in Academic Research Settings

For analytical results to be considered reliable and reproducible, the method used must undergo rigorous validation. oup.com In academic research, this involves demonstrating that the method is fit for its intended purpose. Furthermore, ongoing quality control (QC) ensures that the validated method performs consistently over time. mdpi.comiiarjournals.org

Key validation parameters include:

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of calibration standards and demonstrating a high coefficient of determination (R² > 0.99). escholarship.orgnih.gov

Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing certified reference materials (CRMs) or by performing spike-and-recovery experiments. nih.govmdpi.com

Precision: The degree of agreement among a series of measurements. It is expressed as the coefficient of variation (%CV) and is assessed at two levels: intra-assay (within the same run) and inter-assay (between different runs). nih.govmdpi.com Generally, a %CV of less than 15% is considered acceptable. escholarship.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net

Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte in the final extract to the initial amount in the sample. researchgate.netmdpi.com

Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, room temperature). mdpi.com

Participation in external quality assessment schemes (DEQAS) is also a critical component of quality control, as it allows laboratories to compare their results against those from other labs and against consensus values, ensuring the long-term accuracy of their measurements. nih.govnih.gov

Table 3: Summary of Method Validation Parameters from Selected Research Studies
Analyte(s)Linearity (R²)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy/RecoveryReference
10 Vitamin D forms including 3-epi-25OHD₃≥0.99<15%<15%Accuracy <15% escholarship.org
Vitamin D metabolites and epimersGood<16%<16%75-95% Recovery mdpi.com
24,25(OH)₂D₃Not specified7.7%11.2%Not specified nih.gov
25(OH)D₂, 25(OH)D₃, 24,25(OH)₂D₃, 25,26(OH)₂D₃Not specified<8.6%<11.5%76.1-84.3% Recovery researchgate.netresearchgate.net

Applications of 3 Epi 24r 25 Dihydroxy Vitamin D3 D6 in Mechanistic and Metabolic Research

Tracing Metabolic Pathways and Flux Analysis of Vitamin D and its Metabolites

Stable isotope tracing is a powerful methodology used to follow the fate of a molecule through a biological system, providing insights into the activity and flux of metabolic pathways. nih.gov By introducing a labeled precursor, researchers can track its conversion into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The use of deuterated vitamin D compounds, such as 3-epi-24R,25-Dihydroxy Vitamin D3-d6, is crucial for elucidating the complex network of vitamin D metabolism. nih.govresearchgate.net All major forms of vitamin D can undergo epimerization at the C-3 position, creating a parallel metabolic pathway alongside the canonical one. nih.govmdpi.com For instance, 25-hydroxyvitamin D3 (25(OH)D3) can be converted to 3-epi-25(OH)D3, which is then subject to the same subsequent hydroxylation events by the same enzymes, leading to products like 3-epi-1α,25(OH)₂D₃ and 3-epi-24R,25(OH)₂D₃. mdpi.com

Introducing 3-epi-24R,25-Dihydroxy Vitamin D3-d6 into an in vitro or in vivo model allows researchers to:

Trace the C-3 epimer pathway: The deuterium (B1214612) label acts as a flag, enabling the differentiation of exogenously supplied epimers from endogenous, non-labeled compounds. This helps to map the subsequent metabolic steps and identify final catabolites of the epimer pathway.

Analyze metabolic flux: By measuring the rate of appearance of labeled downstream products, scientists can quantify the flux through specific enzymatic steps, providing a dynamic view of metabolic regulation.

Distinguish metabolic fates: The use of positionally labeled tracers helps distinguish the activity of specific pathways. nih.gov This is particularly important for vitamin D, where enzymes like CYP24A1 can produce multiple hydroxylated products. nih.govnih.gov Following the fate of a labeled epimer can clarify how it is processed compared to its non-epimeric counterpart.

Elucidation of Enzyme Kinetics and Substrate Specificity for Vitamin D Metabolizing Enzymes

The enzymes responsible for vitamin D metabolism, primarily members of the cytochrome P450 (CYP) family, exhibit varying degrees of substrate specificity. nih.govnih.gov Key enzymes include CYP2R1 (25-hydroxylase), CYP27B1 (1α-hydroxylase), and CYP24A1 (24-hydroxylase), which is the primary catabolic enzyme. nih.govnih.gov The existence of the C-3 epimer pathway raises critical questions about how these enzymes interact with epimerized metabolites.

3-epi-24R,25-Dihydroxy Vitamin D3-d6 and other labeled epimers are invaluable tools for these investigations:

Substrate Specificity Studies: By incubating recombinant enzymes with a mixture of labeled epimers and non-labeled canonical metabolites, researchers can determine the relative affinity and turnover rates for each substrate. Studies have shown that CYP24A1, the enzyme responsible for creating 24R,25(OH)₂D₃, also metabolizes C-3 epimers. nih.gov Using a labeled substrate like 3-epi-24R,25-Dihydroxy Vitamin D3-d6 allows for precise measurement of its depletion and the formation of subsequent products, even in the presence of other vitamin D compounds.

Enzyme Kinetics (Km and Vmax): Deuterated standards are essential for accurately quantifying the products of enzymatic reactions in kinetic assays. This allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), which define an enzyme's efficiency and capacity for a specific substrate.

Investigating the C-3 Epimerase: The enzyme responsible for the C-3 epimerization itself remains poorly characterized, and the gene encoding it has not been identified. nih.govnih.govnih.gov Labeled substrates can be used in cell-based or tissue homogenate studies to screen for epimerase activity and to purify the protein responsible for this critical metabolic step.

A study in primary human keratinocytes demonstrated that 1α,25(OH)₂-3-epi-D₃ is further metabolized, primarily by 24-hydroxylase, and that the epimer and its metabolites exhibit higher metabolic stability compared to their non-epimeric forms. nih.gov Such studies rely on the ability to distinguish and quantify these different molecular forms, a task greatly facilitated by stable isotope labeling.

Quantitative Analysis of Endogenous Vitamin D Metabolites in Animal Models and Cell Culture Studies

One of the most widespread applications of deuterated compounds like 3-epi-24R,25-Dihydroxy Vitamin D3-d6 is their use as internal standards in isotope-dilution mass spectrometry. mdpi.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate measurement of vitamin D metabolites due to its high specificity and sensitivity. nih.govnih.gov

The role of the deuterated internal standard is critical:

Correction for Sample Loss: During sample preparation, which often involves protein precipitation and liquid-liquid or solid-phase extraction, some of the analyte is inevitably lost. nih.govnist.gov By adding a known amount of the deuterated standard at the beginning of the process, any loss of the endogenous analyte can be precisely corrected for, as the standard and the analyte behave almost identically during extraction.

Correction for Matrix Effects: Biological samples (e.g., serum, plasma) are complex matrices that can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal. researchgate.net Because the deuterated standard co-elutes with the native analyte and experiences the same matrix effects, it provides a reliable basis for accurate quantification.

The development of LC-MS/MS methods allows for the simultaneous quantification of multiple vitamin D metabolites, including 25(OH)D₃, 24R,25(OH)₂D₃, and their C-3 epimers. nih.govbham.ac.uk These methods demonstrate excellent performance, as shown by validation data.

Table 1: Performance Characteristics of a Typical LC-MS/MS Assay for Vitamin D Metabolites Using Deuterated Internal Standards

Metabolite Lower Limit of Quantitation (LOQ) Within-Run Precision (%CV) Between-Run Precision (%CV) Reference
1,25(OH)₂D₃ 12.5 pg/mL <10.6% <10.6% nih.govmdpi.com
24R,25(OH)₂D₃ 0.2 ng/g 0.2% - 1.0% 0.5% - 1.1% nist.gov
25(OH)D₃ 1.0 ng/mL <10.6% <10.6% mdpi.com

This table presents representative data from various sources to illustrate typical assay performance.

These robust analytical methods, enabled by deuterated standards, are essential for studies in animal models of disease (e.g., chronic kidney disease) and in cell culture experiments investigating the cellular and molecular mechanisms of vitamin D action. mdpi.comnih.gov

Studies on Stereoselective Metabolism of Vitamin D Compounds

Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. The C-3 epimers of vitamin D metabolites are diastereomers of their canonical counterparts, and this difference in stereochemistry can significantly impact their biological activity and metabolic fate. nih.govpsu.edu For example, 3-epi-1α,25(OH)₂D₃ has been shown to have significant biological activity but with reduced calcemic effects compared to 1α,25(OH)₂D₃. nih.govnih.gov

The separation and specific quantification of these epimers are analytically demanding because they have identical molecular weights and often produce the same fragments in a mass spectrometer. mdpi.com Chromatographic separation is therefore essential. researchgate.net

3-epi-24R,25-Dihydroxy Vitamin D3-d6 is a vital tool for studying stereoselective metabolism:

Method Development: A labeled C-3 epimer standard is required to develop and validate LC-MS/MS methods that can successfully separate and quantify epimers from their more abundant non-epimeric forms. bham.ac.uknist.gov This allows for the accurate assessment of the prevalence of epimers in various populations and conditions.

Investigating Stereoselective Enzymes: Labeled epimers can be used as substrates to probe whether enzymes like CYP24A1 or CYP27B1 process the 3α-hydroxy configuration differently from the 3β-hydroxy configuration. This provides insight into the structural requirements of the enzyme's active site.

Understanding Biological Significance: By accurately measuring the concentrations of specific epimers in animal models or clinical samples, researchers can correlate their levels with physiological outcomes. The ratio of a metabolite to its epimer, or the ratio of a parent compound to a catabolite (e.g., 25(OH)D₃/24,25(OH)₂D₃), is being explored as a functional index of vitamin D status and metabolism. nih.govmdpi.com

The synthesis of various vitamin D₃ and D₂ C-3 epimers has been optimized to make these compounds more available for assay development and biological evaluation, highlighting their importance in research. nih.gov

Comparative Stereochemical and Epimeric Research of 3 Epi 24r 25 Dihydroxy Vitamin D3 D6

Distinguishing Metabolic Fates and Biological Activities from Diastereomers and Other Epimers (e.g., 24S,25-Dihydroxyvitamin D3, non-epimerized forms)

The metabolic pathways and resulting biological activities of dihydroxylated vitamin D3 are critically dependent on the spatial orientation of the hydroxyl groups. The epimerization at the C-3 position and the stereochemistry at the C-24 position create distinct molecules with different physiological relevance.

C-3 epimerization, the conversion of the 3α-hydroxyl group to a 3β-hydroxyl group, is a common metabolic pathway for major vitamin D3 metabolites. nacalai.com Cell culture studies have demonstrated that 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3) can be further metabolized by the enzyme CYP24A1 to form 3-epi-24R,25-dihydroxyvitamin D3 (3-epi-24,25(OH)2D3). nacalai.commdpi.com This epimerization pathway appears to be a method of modulating the concentration and activity of vitamin D metabolites in target tissues. restek.com Generally, C-3 epimers are considered less biologically active than their non-epimerized counterparts. nacalai.com Specifically, 3-epi-24,25(OH)2D3 has been found to be biologically inactive in assays measuring cell differentiation and proliferation. restek.com It has also been noted that the calcemic effects of 3-epi-25(OH)D3 are higher than those of 3-epi-24,25(OH)2D3. researchgate.net

The stereochemistry at the C-24 position gives rise to two diastereomers: 24R,25-dihydroxyvitamin D3 and 24S,25-dihydroxyvitamin D3. Research indicates that these two molecules have significantly different biological functions. The 24R isomer is essential for normal bone integrity and the healing of fractures in chicks, suggesting a key bioactive role. nih.govcapes.gov.br In contrast, the 24S isomer, when combined with 1α,25-dihydroxyvitamin D3, resulted in poor fracture healing. nih.gov Further studies have shown that the isomers have opposing effects on phosphate (B84403) transport; 24R,25(OH)2D3 exhibits a hypophosphatemic effect, whereas 24S,25(OH)2D3 can stimulate intestinal phosphate absorption under certain conditions. nih.gov The formation of 24R,25(OH)2D3 from 25(OH)D3 is a primary route for the metabolic clearance of 25(OH)D3, and the ratio of these two metabolites is considered a biomarker of vitamin D clearance, regulated by the enzyme CYP24A1. nih.govcansa.org.za

Table 1: Comparative Biological Activities of Dihydroxy Vitamin D3 Stereoisomers

Compound Key Biological Activities Reference
3-epi-24R,25-(OH)2D3 Generally considered biologically inactive; lower calcemic effect than 3-epi-25(OH)D3. nacalai.comrestek.comresearchgate.net
24R,25-(OH)2D3 Essential for normal bone integrity and fracture healing; inhibits intestinal phosphate transport; promotes osteoblastic differentiation. nih.govcapes.gov.brnih.gov
24S,25-(OH)2D3 Ineffective in promoting fracture healing; may stimulate intestinal phosphate absorption. nih.govnih.gov
Non-epimerized 25(OH)D3 Prohormone, precursor to both 1α,25-(OH)2D3 and 24R,25-(OH)2D3. researchgate.netnih.gov

Stereochemical Influence on Receptor Binding and Activation

The biological actions of most vitamin D metabolites are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription. mdpi.com The stereochemical structure of a ligand is a primary determinant of its binding affinity to the VDR and its subsequent ability to activate gene expression.

The inversion of the hydroxyl group at the C-3 position from the α-orientation to the β-orientation (epimerization) significantly reduces binding affinity for the VDR. nih.govnih.gov While specific quantitative data for 3-epi-24R,25(OH)2D3 is limited, studies on its precursor and other C-3 epimers establish a clear principle. For instance, 3-epi-1α,25(OH)2D3 binds to the VDR with 35 to 120-fold lower affinity than its non-epimerized form. nih.gov Research has explicitly shown that 24R,25(OH)2-3-epi-D3 is inactive in its ability to bind to the VDR. restek.com This lack of VDR binding is consistent with its observed biological inactivity. restek.com

In contrast, the non-epimerized form, 24R,25(OH)2D3, does interact with the VDR, although its binding is weak compared to that of the hormonally active form, 1α,25(OH)2D3. endocrine-abstracts.org The binding of the 24R,25(OH)2D3-VDR complex to the vitamin D responsive element (VDRE) on DNA is weak but can be significantly enhanced by the presence of a nuclear accessory factor (NAF). endocrine-abstracts.org This suggests that even metabolites with lower VDR affinity can play a role in gene regulation, potentially in a tissue-specific manner depending on the local concentration of co-activators like NAF. The profound difference in VDR binding between the 3-epi and non-epi forms underscores the critical role of the C-3 hydroxyl's orientation in the ligand-receptor interaction.

Table 2: Relative Vitamin D Receptor (VDR) Binding Affinities

Compound Relative VDR Binding Affinity Notes Reference
1α,25-(OH)2D3 High (Reference) The primary high-affinity natural ligand for VDR. d-nb.info
3-epi-1α,25-(OH)2D3 35- to 120-fold lower than 1α,25-(OH)2D3 C-3 epimerization dramatically reduces binding affinity. nih.gov
24R,25-(OH)2D3 Weak Binding to DNA response elements is enhanced by Nuclear Accessory Factor (NAF). endocrine-abstracts.org
3-epi-24R,25-(OH)2D3 Inactive Reported to be inactive in terms of VDR binding. restek.com

Methodologies for Stereoisomeric Separation and Characterization in Research

The structural similarity and identical mass of vitamin D stereoisomers, such as 3-epi-24R,25-dihydroxyvitamin D3 and its related compounds, present a significant analytical challenge. Accurate quantification requires their chromatographic separation prior to detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for this purpose. mdpi.comresearchgate.netescholarship.org

The development of specialized HPLC columns has been crucial for resolving these closely related isomers. Chiral columns, such as those with a 5-dinitrobenzoyl-(R)-phenylglycine phase (e.g., Chirex-PGLY), have been used to achieve good separation of 25(OH)D epimers. mdpi.com Other stationary phases with unique selectivity, including pentafluorophenyl (PFP) and cyano phases, have also proven effective. mdpi.comnih.gov More recently, core-shell columns with novel functional groups, such as the Raptor FluoroPhenyl or Cosmocore Cholester, have enabled baseline resolution of C-3 epimers from their primary metabolites in fast analysis times. nacalai.comresearchgate.net In some methods, cooling the analytical column is required to achieve the necessary resolution between epimers.

To enhance the sensitivity of detection by mass spectrometry, chemical derivatization is often employed. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) react with the conjugated diene system in vitamin D molecules, improving their ionization efficiency. However, this can sometimes complicate the separation of epimers, necessitating further optimization of the chromatographic method.

For accurate quantification, especially at the low concentrations found in biological matrices, the use of stable isotope-labeled internal standards is essential. nih.gov The compound 3-epi-24R,25-Dihydroxy Vitamin D3-d6, along with other deuterated analogs like (24R),24,25-Dihydroxyvitamin D3-d6, serves this exact purpose. By adding a known amount of the deuterated standard to a sample, any variability during sample extraction, derivatization, and analysis can be corrected for, a technique known as isotope dilution mass spectrometry. nih.gov This approach ensures the high precision and accuracy required for meaningful clinical and research studies on vitamin D metabolism.

Table 3: Selected Methodologies for Stereoisomer Separation

Technique Column Type Key Features Reference
LC-MS/MS Chiral (e.g., Phenomenex Lux cellulose-3) Specifically designed to separate enantiomers and diastereomers. Used for resolving C-3 epimers. escholarship.org
LC-MS/MS Pentafluorophenyl (PFP) (e.g., Ascentis Express F5, Raptor FluoroPhenyl) Provides unique selectivity for separating closely related, isobaric epimers. Enables fast analysis times. researchgate.netnih.gov
UPLC-MS/MS Charged Surface Hybrid (CSH) C18 Can resolve PTAD-derivatized epimers, often requiring sub-ambient column temperatures (e.g., 15°C).
HPLC-UV/MS Cholesterol-based Core-shell (e.g., Cosmocore Cholester) Offers high hydrophobicity and shape selectivity, enabling baseline separation of multiple vitamin D metabolites and epimers in a single run. nacalai.com
Internal Standard Deuterated Analogs (e.g., 3-epi-24R,25-(OH)2D3-d6) Used in isotope dilution LC-MS/MS for precise and accurate quantification, correcting for analytical variability. nih.gov

Future Directions and Emerging Research Avenues for 3 Epi 24r 25 Dihydroxy Vitamin D3 D6

Unexplored Enzymatic Transformations and Novel Metabolites in Advanced Research Models

The C-3 epimerization of vitamin D metabolites is a known metabolic pathway. mdpi.comnih.gov Studies have shown that 24R,25-dihydroxyvitamin D3 can be metabolized to its C-3 epimer, 3-epi-24R,25-dihydroxyvitamin D3. mdpi.comnih.gov This conversion is catalyzed by hydroxysteroid dehydrogenases (HSDs). nih.gov The C-3 epimerization pathway is considered common to major vitamin D3 metabolites and may play a crucial role in modulating their concentration and biological activity in target tissues. mdpi.comnih.gov

While the formation of 3-epi-24R,25-dihydroxyvitamin D3 has been established, the full extent of its subsequent metabolic fate remains an area of active investigation. The use of advanced research models, such as three-dimensional organoid cultures that more closely mimic the physiological environment of tissues like the intestine, liver, and kidney, could reveal novel enzymatic transformations and metabolites. These models offer an advantage over traditional cell cultures by providing a more complex and physiologically relevant system to study metabolism.

The presence of deuterium (B1214612) in 3-epi-24R,25-Dihydroxy Vitamin D3-d6 makes it an excellent tracer for metabolic studies. Following the administration of this labeled compound to in vivo models or advanced cell culture systems, researchers can track the emergence of novel metabolites using mass spectrometry. nih.govmedchemexpress.com This approach could uncover further hydroxylation, oxidation, or conjugation reactions that this specific epimer undergoes. For instance, it is known that the C-3 epimer of 1α,25-dihydroxyvitamin D3 has a higher metabolic stability compared to its non-epimeric form, and similar stability could be investigated for 3-epi-24R,25-dihydroxyvitamin D3. nih.govnih.govplos.orgscispace.com

Table 1: Known and Potential Enzymatic Transformations of 3-epi-24R,25-Dihydroxy Vitamin D3

Enzyme FamilyPotential TransformationSignificance
Hydroxysteroid Dehydrogenases (HSDs)Reversible epimerization to 24R,25-dihydroxyvitamin D3. nih.govModulates the balance between the epimeric forms.
Cytochrome P450 (e.g., CYP24A1, CYP27B1)Further hydroxylation at other positions on the side chain or A-ring. nih.govMay lead to novel active or inactive metabolites.
UDP-glucuronosyltransferases (UGTs)Glucuronidation for excretion. nih.govA major pathway for the elimination of vitamin D metabolites.

Advanced Spectroscopic and Structural Elucidation Techniques for Metabolites

The precise identification and characterization of novel metabolites of 3-epi-24R,25-Dihydroxy Vitamin D3-d6 necessitate the use of sophisticated analytical techniques.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of vitamin D metabolites. mdpi.comnih.govnih.gov For instance, 1H NMR has been used to assign the structure of 3-epi-24R,25-dihydroxyvitamin D3 isolated from rat osteosarcoma cells. mdpi.com High-field NMR can provide detailed information about the stereochemistry and conformation of metabolites, which is crucial for understanding their biological activity. Quantitative NMR (qNMR) can also be utilized to determine the absolute content and stability of these compounds in solution. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of protein complexes. researchgate.netfrontiersin.orgembopress.org This method is particularly valuable for studying the interaction of vitamin D metabolites with the Vitamin D Receptor (VDR). Cryo-EM has been used to visualize the structure of the VDR in complex with its binding partners, providing insights into the molecular basis of receptor activation. researchgate.netfrontiersin.orgembopress.orgnih.gov Future cryo-EM studies could focus on capturing the structure of the VDR bound to 3-epi-24R,25-dihydroxyvitamin D3 or its novel metabolites. This would reveal how the epimeric configuration and any further metabolic modifications influence the ligand's fit within the VDR's ligand-binding pocket and the resulting conformational changes in the receptor.

Table 2: Advanced Spectroscopic and Structural Techniques

TechniqueApplicationExpected Insights
High-Field NMRStructural elucidation of novel metabolites. mdpi.comnih.govnih.govDetailed stereochemistry and conformation.
Cryo-Electron Microscopy (Cryo-EM)Determining the structure of VDR-ligand complexes. researchgate.netfrontiersin.orgembopress.orgnih.govUnderstanding the molecular basis of receptor binding and activation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Detection and quantification of metabolites. mdpi.comnih.govIdentification of novel metabolic pathways.

Development of New Research Probes and Tools Utilizing Deuterated Analogs

Deuterated analogs of vitamin D metabolites, such as 3-epi-24R,25-Dihydroxy Vitamin D3-d6, are invaluable tools in metabolic research. nih.govmdpi.com Their primary application has been as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) for the accurate quantification of their non-deuterated counterparts in biological samples. nih.govmdpi.com The use of stable isotope-labeled standards is considered the gold standard for such measurements. researchgate.net

Beyond their role as internal standards, there is potential to develop these deuterated compounds into more sophisticated research probes. For example, they could be used in dynamic metabolic studies to trace the flux through different metabolic pathways in real-time. By introducing a pulse of the deuterated analog, researchers can follow its conversion to various downstream metabolites, providing a kinetic understanding of the enzymatic processes involved. nih.gov

Furthermore, the strategic placement of deuterium can influence the metabolic stability of a compound. nih.gov This property can be exploited to create metabolically stabilized analogs that can be used to probe the biological functions of specific metabolites without rapid degradation. Such probes could be instrumental in cellular and in vivo studies to dissect the physiological roles of compounds like 3-epi-24R,25-dihydroxyvitamin D3.

Computational Modeling and Molecular Dynamics Simulations of Compound-Receptor Interactions and Enzyme Mechanisms

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, offer a powerful means to investigate the interactions between vitamin D metabolites and their protein targets at an atomic level. nih.govumu.seresearchgate.net These in silico methods can provide valuable insights that complement experimental data.

Molecular docking studies can predict the preferred binding orientation of 3-epi-24R,25-Dihydroxy Vitamin D3-d6 within the ligand-binding pocket of the VDR or the active site of metabolizing enzymes like CYP24A1. nih.gov Such studies have been performed for other 3-epi-vitamin D analogs and have helped to explain their altered binding affinities and metabolic stabilities. mdpi.com For example, docking studies of 3-epi-1α,25(OH)2D3 with rat CYP24A1 suggested an alternative binding configuration that could explain its slower rate of inactivation.

Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-protein complex over time. umu.seresearchgate.net These simulations can reveal how the deuterated compound influences the conformational flexibility of the receptor or enzyme, which can have significant implications for their function. MD simulations have been used to study the effects of various vitamin D analogs on VDR activity, demonstrating how subtle changes in ligand structure can impact receptor conformation and interaction with co-regulators. umu.seresearchgate.net Applying these computational tools to 3-epi-24R,25-Dihydroxy Vitamin D3-d6 could help to predict its biological activity and guide the design of future experiments and novel therapeutic agents.

Table 3: Computational Modeling Approaches

TechniqueApplicationExpected Insights
Molecular DockingPredicting ligand binding modes in VDR and enzymes. nih.govUnderstanding the structural basis of ligand recognition and specificity.
Molecular Dynamics SimulationsSimulating the dynamic behavior of ligand-protein complexes. umu.seresearchgate.netRevealing the impact of the ligand on protein conformation and function.

Q & A

Q. What is the role of 3-epi-24R,25-Dihydroxy Vitamin D3-d6 in analytical research?

This deuterated compound serves as a critical internal standard for quantifying vitamin D metabolites via LC-MS/MS. Its isotopic labeling (d6 at C-26/C-27) minimizes matrix interference and improves assay precision by matching the physicochemical properties of non-deuterated analogs, enabling reliable quantification in biological samples like serum or cerebrospinal fluid .

Q. How is this compound synthesized and characterized for research use?

Synthesis involves deuterium substitution at C-26 and C-27 methyl groups of the parent metabolite. Characterization includes mass spectrometry (MS) for isotopic purity (98 atom % D) and chromatographic techniques (e.g., HPLC) to confirm structural integrity. Ethanol solutions (100 μg/mL) are standardized for consistency across experiments .

Q. What analytical techniques are commonly paired with this compound?

LC-MS/MS is the gold standard, utilizing transitions like m/z 401.2→383.2 for 25-hydroxyvitamin D3 and m/z 407.2→389.2 for its deuterated form. Derivatization agents (e.g., DMEQ-TAD) enhance sensitivity, while chromatographic separation (e.g., C18 columns) resolves epimers like 3-epi-25-hydroxyvitamin D3 to avoid overestimation .

Advanced Research Questions

Q. How can researchers address discrepancies in 25-hydroxyvitamin D measurements caused by 3-epi isomers?

Epimeric interference (e.g., 3-epi-25-hydroxyvitamin D3) requires chromatographic separation using columns with high stereoselectivity (e.g., PFP or chiral phases). Method validation should include spiking experiments with 3-epi-24R,25-Dihydroxy Vitamin D3-d6 to confirm resolution and quantify cross-reactivity. Calibration curves must account for epimer-specific recovery rates .

Q. What steps optimize LC-MS/MS parameters for simultaneous quantification of vitamin D metabolites?

  • Ionization : Atmospheric pressure chemical ionization (APCI) enhances stability for vitamin D analogs.
  • Transitions : Optimize m/z transitions for 25-hydroxyvitamin D3 (m/z 401.2→383.2) and its deuterated form (m/z 407.2→389.2) to avoid overlap.
  • Run time : Extend to ≥8 minutes for baseline separation of epimers and metabolites .

Q. How should methods be validated when using this compound in diverse biological matrices (e.g., brain tissue)?

  • Matrix effects : Use surrogate matrices (e.g., artificial cerebrospinal fluid) spiked with deuterated standards to assess recovery (target: 95–105%).
  • Cross-validation : Compare results across platforms (e.g., ELISA vs. LC-MS/MS) and matrices (serum vs. tissue homogenates) to ensure consistency .

Q. What protocols assess the impact of storage conditions on compound stability?

  • Temperature : Store at -20°C in ethanol to prevent degradation; conduct stability tests at 4°C and room temperature over 24–72 hours.
  • Light exposure : Use amber vials to protect against photoisomerization.
  • Freeze-thaw cycles : Evaluate ≤3 cycles to ensure signal consistency in spiked quality controls .

Data Interpretation and Contradictions

Q. How can conflicting results arise in studies using this compound, and how are they resolved?

Discrepancies often stem from incomplete epimer separation or calibration biases. For example, 3-epi-25-hydroxyvitamin D3 may cross-react in antibody-based assays, inflating 25-hydroxyvitamin D3 values. Resolution involves reanalyzing samples with LC-MS/MS methods that explicitly separate epimers and using deuterated standards for correction .

Q. What are the implications of inter-laboratory variability in 3-epi metabolite quantification?

Lack of harmonization in epimer-specific methods can skew population-level vitamin D status assessments. Researchers should adopt reference materials (e.g., NIST SRM 2972) and participate in proficiency testing programs to align with standardized protocols .

Methodological Tables

Parameter Optimal Condition Reference
LC ColumnPFP or Chiralpak IG-3
Ionization ModeAPCI
Deuterated Standard Recovery97–98% in serum
Epimer Resolution ThresholdResolution factor ≥1.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.